molecular formula C39H63N7O9 B12757722 Ac-LNFPIV-NH2 CAS No. 127306-17-6

Ac-LNFPIV-NH2

Cat. No.: B12757722
CAS No.: 127306-17-6
M. Wt: 774.0 g/mol
InChI Key: XXYFRPDUPYAGTR-NRTKFELYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-LNFPIV-NH2 is a synthetic peptide compound with potential applications in various scientific fields. This compound is characterized by its unique sequence and structure, which allows it to interact with specific molecular targets, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-LNFPIV-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac-LNFPIV-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Ac-LNFPIV-NH2 has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of biosensors and diagnostic tools .

Mechanism of Action

The mechanism of action of Ac-LNFPIV-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and structure, which confer distinct properties and interactions. Its amide group can participate in hydrogen bonding, enhancing its binding affinity to certain targets compared to its analogs .

Properties

CAS No.

127306-17-6

Molecular Formula

C39H63N7O9

Molecular Weight

774.0 g/mol

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2R,3S)-3-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C39H63N7O9/c1-9-24(6)34(38(53)44-33(23(4)5)39(54)55-8)45-37(52)30-16-13-17-46(30)21-31(48)27(19-26-14-11-10-12-15-26)42-36(51)29(20-32(40)49)43-35(50)28(18-22(2)3)41-25(7)47/h10-12,14-15,22-24,27-31,33-34,48H,9,13,16-21H2,1-8H3,(H2,40,49)(H,41,47)(H,42,51)(H,43,50)(H,44,53)(H,45,52)/t24-,27-,28-,29-,30-,31+,33-,34-/m0/s1

InChI Key

XXYFRPDUPYAGTR-NRTKFELYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C)O

Origin of Product

United States

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